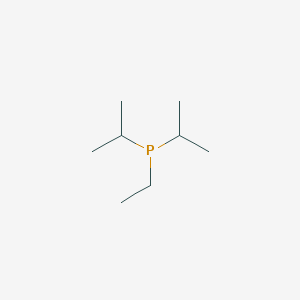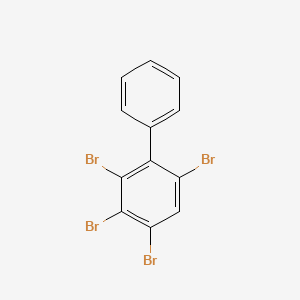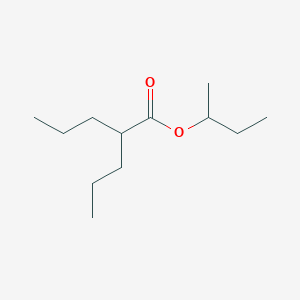
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- is a unique organosilicon compound characterized by its complex structure. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- typically involves the reaction of trimethylsilyl chloride with 3,3-diphenyl-1,2-propadienylidene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various applications, such as drug delivery and imaging.
Industry: The compound is used in the production of advanced materials, such as silicones and polymers, due to its unique chemical properties
Wirkmechanismus
The mechanism by which Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- exerts its effects involves the formation of reactive intermediates, such as silyl radicals or cations. These intermediates can then participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organosilicon compounds, such as:
- Diphenylsilane
- Triphenylsilane
- Tris(trimethylsilyl)silane
- Chlorodiphenylsilane
Uniqueness
What sets Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- apart from these similar compounds is its unique structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where other silanes may not be as effective .
Eigenschaften
CAS-Nummer |
116507-70-1 |
|---|---|
Molekularformel |
C21H28Si2 |
Molekulargewicht |
336.6 g/mol |
InChI |
InChI=1S/C21H28Si2/c1-22(2,3)21(23(4,5)6)17-20(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1-6H3 |
InChI-Schlüssel |
KPVSKEZGSITOEY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=C=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


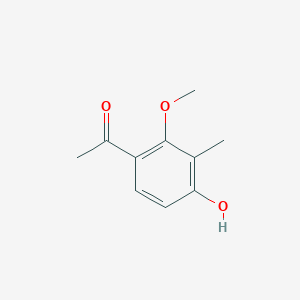

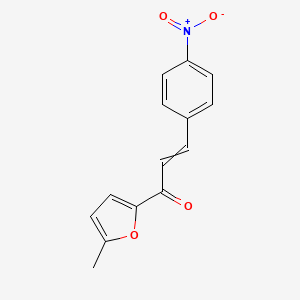
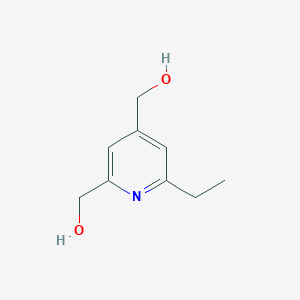


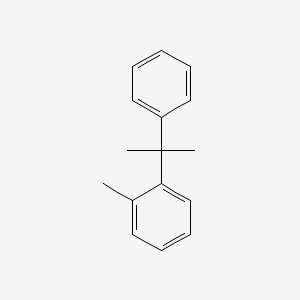
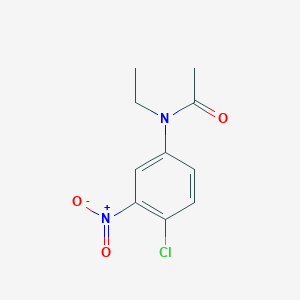
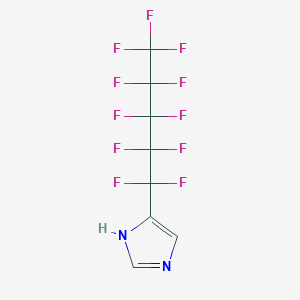
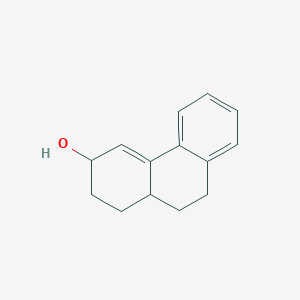
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
